2-(4-Fluorophenyl)thiophene
CAS No.: 58861-48-6
Cat. No.: VC21344894
Molecular Formula: C10H7FS
Molecular Weight: 178.23 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 58861-48-6 |
---|---|
Molecular Formula | C10H7FS |
Molecular Weight | 178.23 g/mol |
IUPAC Name | 2-(4-fluorophenyl)thiophene |
Standard InChI | InChI=1S/C10H7FS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H |
Standard InChI Key | PURJRGMZIKXDMW-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)C2=CC=C(C=C2)F |
Canonical SMILES | C1=CSC(=C1)C2=CC=C(C=C2)F |
Melting Point | 48-49 °C |
Chemical Structure and Properties
2-(4-Fluorophenyl)thiophene consists of a thiophene ring with a 4-fluorophenyl group attached at the 2-position. The thiophene component is a five-membered aromatic heterocycle containing one sulfur atom, while the 4-fluorophenyl group features a fluorine atom at the para position of the phenyl ring. This structural arrangement confers specific electronic and steric properties to the molecule, influencing its reactivity patterns and potential applications.
Physical Properties
The compound typically appears as a crystalline solid with distinctive physical characteristics. While specific physical data is limited in the available literature, related fluorophenyl-substituted thiophenes generally exhibit the following properties:
Property | Value |
---|---|
Appearance | Crystalline solid |
Molecular Formula | C10H7FS |
Molecular Weight | Approximately 178.23 g/mol |
Solubility | Soluble in organic solvents |
Structure | Planar aromatic system |
Synthetic Methods
The synthesis of 2-(4-Fluorophenyl)thiophene can be accomplished through various methodologies. One well-documented approach involves a multi-step process starting from 4-fluoroacetophenone, as described in patent literature.
Four-Step Synthesis Method
A detailed synthetic route involves the following reaction sequence:
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Vilsmeier-Haack reaction on 4-fluoroacetophenone under the action of solid triphosgene and N,N-dimethylformamide to obtain 2-chloro-2-(4-fluorophenyl)acetaldehyde .
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Ring-closing reaction between 2-chloro-2-(4-fluorophenyl)acetaldehyde and ethyl thioglycolate under the action of alkali to produce 5-(4-fluorophenyl)thiophene-2-carboxylic acid ethyl ester .
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Esterolysis of 5-(4-fluorophenyl)thiophene-2-carboxylic acid ethyl ester under alkaline conditions to yield 5-(4-fluorophenyl)thiophene-2-formic acid .
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Decarboxylation of 5-(4-fluorophenyl)thiophene-2-formic acid under copper powder catalysis to obtain the target compound 2-(4-fluorophenyl)thiophene .
Reaction Conditions and Parameters
The synthetic procedure employs specific reaction conditions to optimize yield and purity:
Step | Reagents | Conditions | Key Parameters |
---|---|---|---|
1 | 4-Fluoroacetophenone, Triphosgene, DMF | 0-10°C, followed by reflux | Molar ratio: 1:0.4-1.0:1.2-3.0 |
2 | 2-Chloro-2-(4-fluorophenyl)acetaldehyde, Ethyl thioglycolate, Alkali | Room temperature | Controlled addition |
3 | 5-(4-Fluorophenyl)thiophene-2-carboxylic acid ethyl ester, Alkali | Ambient conditions | pH control |
4 | 5-(4-Fluorophenyl)thiophene-2-carboxylic acid, Copper powder | Thermal conditions | Temperature control |
This synthetic approach offers several advantages over alternative methods, including:
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Utilization of low-cost, readily available starting materials
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Relatively mild reaction conditions
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No specialized equipment requirements
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Reasonably high product yield
Related Derivatives
While 2-(4-fluorophenyl)thiophene serves as a fundamental building block, various derivatives have been developed for specific applications, particularly in pharmaceutical research.
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
One significant derivative is 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene (CAS: 898566-17-1), which incorporates additional functional groups:
Property | Value |
---|---|
Molecular Formula | C18H14FIS |
Molecular Weight | 408.27 g/mol |
CAS Number | 898566-17-1 |
EC Number | 618-312-6 |
Synonyms | 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene |
This derivative can be synthesized from 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene through a halogen exchange reaction using sodium iodide and copper(I) iodide in the presence of N,N'-dimethylethylenediamine .
The reaction sequence involves:
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Dissolution of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene in toluene under inert atmosphere.
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Addition of sodium iodide, copper(I) iodide, N,N'-dimethylethylenediamine, and diglyme.
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Heating the mixture to reflux temperature and stirring for 36 hours.
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Processing and purification to obtain 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene as white crystals with a melting point of 109-110°C .
This reaction typically produces a high yield, with reported yields of approximately 94.9 g from 100 g of starting material .
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